(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride
Overview
Description
(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C5H10ClF2NO and its molecular weight is 173.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Research and Development
The compound (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride appears to be structurally related to dipeptidyl peptidase IV inhibitors like PF-00734200, which have been investigated for their potential in treating type 2 diabetes. The study on PF-00734200 details its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans, providing a framework for understanding how related compounds could be processed in the body. The research also sheds light on the molecular docking simulations and metabolic pathways involved, which are crucial for drug development and safety evaluations (Sharma et al., 2012).
Environmental and Industrial Applications
Methanol, a component structurally similar to this compound, is widely utilized in various environmental and industrial applications. It serves as a chemical marker for assessing solid insulation conditions in power transformers, providing valuable insights into cellulosic insulation degradation. This application is crucial for monitoring the health of power infrastructure and ensuring its safe operation (Jalbert et al., 2019). Additionally, methanol is a primary feedstock in producing hydrogen via thermochemical conversion, a process that offers a sustainable method for hydrogen production, with potential implications for developing a hydrogen-methanol economy (García et al., 2021).
Biotechnological Applications
Methanotrophs, bacteria capable of utilizing methane as their carbon source, offer a wide range of biotechnological applications, including the production of single-cell protein, biopolymers, and other valuable products using methane. This process can generate value while utilizing methane as a carbon source, potentially contributing to the mitigation of greenhouse gas emissions (Strong et al., 2015).
Properties
IUPAC Name |
[(2S)-4,4-difluoropyrrolidin-2-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)1-4(2-9)8-3-5;/h4,8-9H,1-3H2;1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAVXSQHRZARDV-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC1(F)F)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.